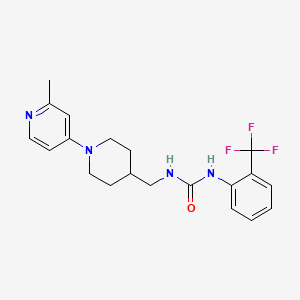
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea represents a novel class of organic compounds with potential biological activities. Its unique structure, which includes a piperidine moiety and trifluoromethyl phenyl group, suggests a variety of pharmacological applications. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features:
- Piperidine Ring: Imparts basicity and potential for interaction with biological targets.
- Trifluoromethyl Group: Enhances lipophilicity and may influence metabolic stability.
- Urea Functionality: Often associated with biological activity due to its ability to form hydrogen bonds.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that related compounds exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.9 to 125 μg/mL, indicating potent activity compared to standard antibiotics like levofloxacin .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 3.90 | Bactericidal against E. coli |
| Compound B | 7.81 | Active against S. typhi |
| Compound C | 41 | Inhibitory against S. aureus |
Anticancer Activity
In vitro studies have suggested that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's ability to inhibit key signaling pathways involved in tumor progression has been a focal point of research.
Neuropharmacological Effects
The piperidine component is known for its neuroactive properties. Research indicates that similar compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may provide therapeutic benefits in treating neurological disorders such as depression and anxiety .
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of a series of piperidine-based compounds against multi-drug resistant strains of bacteria. The results indicated that compounds similar to our target compound exhibited up to 89% inhibition in biofilm formation, suggesting potential applications in treating chronic infections .
- Cancer Cell Line Study : In another investigation, the effects of structurally related urea derivatives on cancer cell lines were analyzed. The results showed significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .
The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through:
- Receptor Binding: Interaction with specific receptors leading to downstream signaling alterations.
- Enzyme Inhibition: Potential inhibition of enzymes critical for bacterial survival or cancer cell proliferation.
属性
IUPAC Name |
1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-14-12-16(6-9-24-14)27-10-7-15(8-11-27)13-25-19(28)26-18-5-3-2-4-17(18)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTZQMSDBDZNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














